N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide
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Overview
Description
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide is a complex organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a dimethylpent-4-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The phenyl group is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Electrophiles: HNO3, Cl2, Br2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions on the phenyl group can result in nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system . This interaction can modulate various biochemical pathways and physiological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-(3-(1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Uniqueness
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide is unique due to its specific structural features, such as the combination of a dioxolane ring with a phenyl group and a dimethylpent-4-enamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)9-12(3)15(18)17-14-6-4-5-13(10-14)16-19-7-8-20-16/h4-6,10,12,16H,1,7-9H2,2-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMKBOGUWJGWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NC1=CC=CC(=C1)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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